molecular formula C5H3I3S B095629 2,3,5-Triiodo-4-methylthiophene CAS No. 16488-62-3

2,3,5-Triiodo-4-methylthiophene

Cat. No. B095629
CAS RN: 16488-62-3
M. Wt: 475.86 g/mol
InChI Key: JIHAFAYYNYZRII-UHFFFAOYSA-N
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Description

2,3,5-Triiodo-4-methylthiophene is a significant side product obtained from the iodination of 2-methylthiophene using iodine and iodic acid . It is an unexpected and unreported compound .


Synthesis Analysis

The synthesis of 2,3,5-Triiodo-4-methylthiophene involves the iodination of 2-methylthiophene using iodine and iodic acid . The compound was obtained as an unexpected side product during this process . The synthesis of thiophene derivatives has been a topic of interest in recent years .


Molecular Structure Analysis

The molecular structure of 2,3,5-Triiodo-4-methylthiophene was confirmed by X-ray crystallography and 1H and 13C NMR . The compound crystallizes in the P21/c space group with unit cell parameters a = 16.4183 (10) Å, b = 4.1971 (3) Å, c = 14.3888 (9) Å, β = 111.4442 (14), Z = 4, and D calc = 3.425 g cm−3 .


Physical And Chemical Properties Analysis

The compound has a melting point of 97–98°C, which is close to the reported melting point of approximately 100–101°C . The molecular weight of the compound is 475.85573 .

Safety And Hazards

The safety data sheet for 2,3,5-Triiodo-4-methylthiophene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for the study of 2,3,5-Triiodo-4-methylthiophene could involve further exploration of its synthesis, properties, and potential applications. For instance, iodinated aromatic compounds are valuable synthetic intermediates, and research aimed at obtaining aromatic iodides has received much attention . Additionally, the effects of plant-derived smoke and auxin on maize growth under the application of 2,3,5-triiodo benzoic acid (TIBA) have been investigated , suggesting potential avenues for future research.

properties

IUPAC Name

2,3,5-triiodo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I3S/c1-2-3(6)5(8)9-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHAFAYYNYZRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296446
Record name 2,3,5-triiodo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Triiodo-4-methylthiophene

CAS RN

16488-62-3
Record name NSC109391
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5-triiodo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2,4,5-TRIIODOTHIOPHENE
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